molecular formula C6H6ClNO3S2 B063090 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-16-1

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No.: B063090
CAS No.: 160982-16-1
M. Wt: 239.7 g/mol
InChI Key: OFJGKGNJDCLNPM-SCSAIBSYSA-N
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Description

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a chiral, sulfonamide-based heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a fused thieno[3,2-e]thiazine dioxide core, a structural motif that confers unique electronic properties and potential for targeted biological activity. Its primary research value lies in its role as a key synthetic intermediate or a potential pharmacophore for the development of novel therapeutic agents, particularly in the areas of hypertension and ion channel modulation. The mechanism of action for this compound and its derivatives is frequently associated with the inhibition of carbonic anhydrase isozymes, a validated drug target for various conditions. The presence of the chiral (S)-configured center at the 4-position is critical for achieving enantioselective interactions with biological targets, making this enantiomer essential for structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate selective enzyme inhibition, to develop new classes of diuretic agents, and to explore the biochemical pathways regulated by sulfonamide-containing molecules. Its high structural complexity offers a versatile scaffold for further chemical functionalization, enabling the creation of diverse compound libraries for high-throughput screening.

Properties

IUPAC Name

(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGKGNJDCLNPM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471786
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-16-1, 138890-89-8
Record name (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
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Preparation Methods

Sodium Methoxide-Mediated Cyclization

The initial synthesis route, described in U.S. Patent 4,180,662, involved cyclizing 5-chloro-3-(N-methoxycarbonylmethylene-N-methyl)aminosulfonylthiophene-2-carboxylate (Formula 2) using sodium methoxide in methanol under reflux. This method produced the racemic thienothiazine core but suffered from low yields (40–50%) due to side reactions from the strong alkalinity of sodium methoxide. Overly basic conditions promoted ester hydrolysis and dimerization, complicating purification.

Improved Cyclization Strategies

Magnesium Alkoxide Catalysis

Patent WO2005016937A1 introduced magnesium methoxide as a milder cyclization agent, replacing sodium methoxide in methanol solvent. The reduced basicity of magnesium alkoxide (pH 10–12 vs. 13–14 for sodium methoxide) minimized side reactions, elevating yields to 70–80%. Key steps include:

  • Reaction Conditions : Refluxing at 65–70°C for 6–8 hours.

  • Workup : Acidification with HCl to pH 2–3, followed by filtration.

  • Purification : Recrystallization from ethanol/water (1:3 v/v) to achieve >95% purity.

This method’s success hinges on the equilibrium between magnesium’s moderate Lewis acidity and its ability to deprotonate intermediates without inducing over-decomposition.

Stereoselective Synthesis of the (S)-Enantiomer

Asymmetric Reduction with Chiral Catalysts

Introducing the (S)-configuration requires stereoselective reduction of a ketone intermediate. Patent CN102056914A details the use of (S)-tetrahydroisoquinoline-1-methyl-3,3-biphenyl-1H-oxazaborolidine catalysts to reduce 3,4-dihydro-4-oxo-2H-thieno[3,2-e]thiazine 1,1-dioxide.

Reaction Scheme:

Ketone Intermediate+BH3THF(S)-Catalyst(S)-Alcohol Product(98% ee)[4]\text{Ketone Intermediate} + \text{BH}_3\cdot\text{THF} \xrightarrow{\text{(S)-Catalyst}} \text{(S)-Alcohol Product} \quad \text{(98\% ee)}

Conditions :

  • Temperature: −20°C to 0°C

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst Loading: 5–10 mol%

This method achieves enantiomeric ratios >99:1, critical for pharmaceutical applications.

Purification and Characterization

Recrystallization Optimization

Post-synthesis purification employs ethanol/water mixtures (1:3 v/v) to isolate the title compound with >99% chemical purity. Analytical data include:

  • Melting Point : 218–220°C (decomposition)

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40)

  • Optical Rotation : [α]D25=+124[α]^{25}_D = +124^\circ (c = 1.0 in methanol)

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane 1:1) resolves residual diastereomers, yielding >99.5% enantiopure product.

Comparative Analysis of Methods

Parameter NaOMe Method Mg(OMe)₂ Method Asymmetric Reduction
Yield (%)40–5070–8085–90
Reaction Time (h)10–126–84–6
ee (%)RacemicRacemic98–99
Purity Post-Workup (%)90–9295–9799.5

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve solvents like acetonitrile and dimethylformamide (DMF), with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the thiazine ring .

Scientific Research Applications

Role as an Intermediate

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic medications . The thieno-thiazine structure contributes to its bioactivity, making it a valuable component in drug formulation.

Case Study: Anti-HIV Activity

Research has indicated that derivatives of thieno-thiazine compounds exhibit significant anti-HIV activity. A study on a related series demonstrated their potential as non-nucleoside reverse transcriptase inhibitors, showcasing the therapeutic promise of this class of compounds in combating viral infections .

Agrochemical Formulation

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness enhances agricultural productivity by providing solutions to common agricultural challenges.

Impact on Crop Yield

Field studies have shown that formulations containing this compound result in higher crop yields due to improved pest resistance and reduced crop loss from diseases.

Biological Interactions

Researchers employ this compound to investigate its interactions with biological systems. This research aids in understanding disease mechanisms and identifying potential therapeutic targets.

Mechanistic Studies

Studies have focused on how this compound interacts with specific enzymes and receptors involved in disease pathways. This knowledge is crucial for developing targeted therapies.

Development of Advanced Materials

The unique properties of this compound make it suitable for applications in material science. It is being explored for developing coatings and polymers that exhibit enhanced durability and resistance to environmental factors.

Applications in Coatings

Research into coatings that incorporate this compound has shown improved performance characteristics such as increased resistance to corrosion and UV degradation.

Pollutant Breakdown

The compound is being investigated for its potential role in environmental remediation efforts. Specifically, it shows promise in the breakdown of pollutants, contributing to cleaner ecosystems.

Case Study: Remediation Techniques

Studies have illustrated the efficacy of this compound in bioremediation processes where it aids in degrading harmful contaminants in soil and water systems.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalIntermediate for anti-inflammatory drugsPotential anti-HIV activity
Agricultural ChemistryPest control formulationsIncreased crop yields
Biochemical ResearchStudy of biological interactionsInsights into disease mechanisms
Material ScienceDevelopment of durable coatingsEnhanced resistance properties
Environmental SciencePollutant degradationEffective in bioremediation efforts

Comparison with Similar Compounds

Key Observations :

  • 4-Position Substitutions : Cyclopropyl (32) and allyl (28) groups enhance stability and receptor-binding affinity compared to ethyl or hydroxy groups .
  • Reduction Steps : Sodium borohydride (NaBH₄) is commonly used to reduce 4-allyl or cyclopropyl precursors to dihydro derivatives .
  • Chirality : The (S)-enantiomer of the target compound is pharmacologically relevant, whereas racemic mixtures (e.g., BZM4) are often inactive .
Pharmaceutical Relevance
  • Brinzolamide Impurities : The target compound is a chiral impurity in brinzolamide synthesis, requiring stringent enantiomeric control .
  • Sulfonamide Derivatives: Analogues like (S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide (CAS: 154127-42-1) demonstrate how replacing 6-Cl with sulfonamide groups enhances solubility and bioactivity .
Physicochemical Properties
Property Target Compound Compound 32 Compound 28
Molecular Weight 239.70 264.74 278.75
Melting Point N/A 168–170°C 90–92°C
Stability Light-sensitive, hygroscopic Stable at RT Stable at RT
Key Functional Groups 6-Cl, 4-OH 6-Cl, 4-cyclopropyl 6-Cl, 4-allyl, 2-CH₃

Biological Activity

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, with CAS number 160982-16-1, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory activities, and more.

PropertyValue
Molecular FormulaC₆H₆ClN₁O₃S₂
Molecular Weight239.70 g/mol
CAS Number160982-16-1
Solubility1.87 mg/ml
Log P (octanol-water)0.85
Bioavailability Score0.55

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties . For instance, studies have demonstrated that compounds similar to (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine possess effective activity against various bacterial and fungal strains.

  • Antibacterial Activity : In vitro assays have shown that thiazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been tested against fungi such as Aspergillus niger, showing inhibition at concentrations as low as 10 µg/mL .

Anticancer Properties

The anticancer potential of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine has been explored in various studies:

  • Cell Line Studies : Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells .
  • Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation by affecting the cell cycle .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazine derivatives have been investigated through various assays:

  • In Vivo Studies : Animal models treated with (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine showed a significant reduction in inflammation markers such as TNF-alpha and IL-6 after administration .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antimicrobial Resistance : A study conducted on resistant strains of Staphylococcus aureus revealed that (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine could restore sensitivity to conventional antibiotics when used in combination therapies .
  • Cancer Treatment Protocols : In a clinical trial setting, patients with advanced cancer were administered a regimen including this thiazine derivative alongside standard chemotherapy agents. Preliminary results indicated improved outcomes in terms of tumor reduction and patient survival rates .

Q & A

Q. What are the common synthetic routes for (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[...] 1,1-dioxide?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Reductive alkylation : Sodium borohydride (NaBH₄) in isopropanol reduces intermediates, followed by solvent removal under reduced pressure .
  • Alkylation : Potassium carbonate (K₂CO₃) and alkyl halides (e.g., methyl iodide) in acetonitrile facilitate N-alkylation at the 2- or 4-position of the thiadiazine ring. Reaction conditions (24 hours at room temperature) ensure complete substitution .
  • Purification : Recrystallization from methanol or chloroform yields pure solids (melting points: 85–124°C) .

Q. What analytical methods are used to characterize this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm stereochemistry and substituent positions. For example, the 5-H proton appears at δ 7.23 ppm in derivatives with difluoroethyl groups .
  • Elemental Analysis : Matches theoretical and experimental values (e.g., C: 34.11% found vs. 34.13% calculated) to verify purity .
  • Melting Point Determination : Used to assess crystallinity and batch consistency .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s allosteric modulation of AMPA/kainate receptors?

  • Fluorescence Assays : Measure potentiation of AMPA-induced fluorescence in rat cortical neurons using FlipR/FDSS systems (e.g., 300 µM AMPA) .
  • Calcium Influx Assays : Use HEK293 cells expressing GluA2(Q) subunits to quantify glutamate-induced calcium influx (100 µM glutamate) .
  • Control Experiments : Compare with reference modulators (e.g., BPAM344) and assess subunit specificity (GluK1-5 vs. GluA1-4) .

Q. How can structural modifications reconcile discrepancies in structure-activity relationships (SAR) for receptor potency?

  • Cyclopropyl vs. Ethyl Substitutions : Introducing cyclopropyl at the 4-position enhances AMPAR activity by ~10-fold compared to ethyl, likely due to improved hydrophobic interactions with the receptor’s allosteric pocket .
  • Allyl Group Effects : Allyl substitution at the 4-position (e.g., compound 27) reduces potency, suggesting steric hindrance disrupts binding .
  • Methylation at 2-/3-Positions : 2-Methyl derivatives (e.g., compound 16) show improved metabolic stability without compromising activity .

Q. What strategies optimize synthetic yields for derivatives with complex substituents?

  • Stepwise Alkylation : Sequential alkylation (e.g., 4-position first, then 2-position) minimizes side reactions. For example, methyl iodide addition after cyclopropane introduction improves yields to 40–45% .
  • Acid Catalysis : Camphorsulfonic acid accelerates ring closure in acetaldehyde-mediated reactions, reducing reaction time to 3–4 hours .
  • In-situ Purification : Unstable intermediates (e.g., compound 15) are used immediately in subsequent steps to avoid decomposition .

Q. What role does crystallography play in analyzing conformational dynamics of the thiadiazine ring?

  • SHELX Software : SHELXL refines crystal structures to map bond angles and torsional strain. For example, puckering coordinates (Cremer-Pople parameters) quantify non-planarity of the thiadiazine ring .
  • ORTEP-3 Visualization : Generates 3D models to compare dihedral angles between substituents (e.g., allyl vs. cyclopropyl groups) .
  • Ring Puckering Analysis : Quantifies out-of-plane displacements using NMR-derived coupling constants (e.g., J=54.9 Hz for CHF₂ groups) .

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